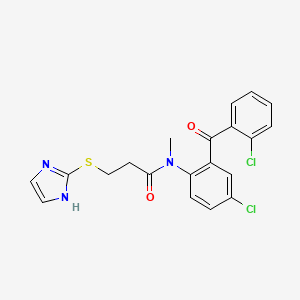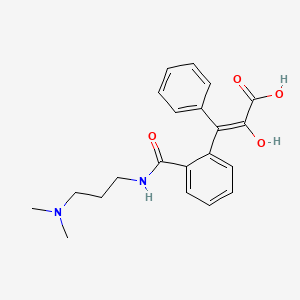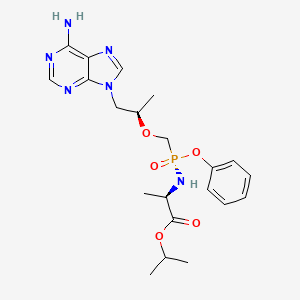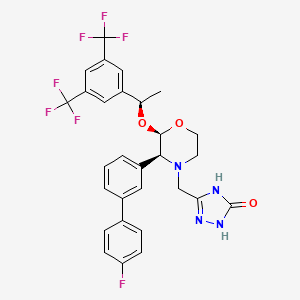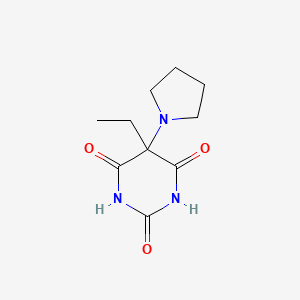
Barbituric acid, 5-ethyl-5-(1-pyrrolidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Barbituric acid, with the chemical formula C₄H₄N₂O₃, is an organic compound based on a pyrimidine heterocyclic skeleton.
- It appears as white crystals and is odorless, soluble in water.
- Although barbituric acid itself is not pharmacologically active, it serves as the parent compound for barbiturate drugs .
準備方法
- Barbituric acid can be synthesized through various routes:
- One common method involves the condensation of urea with malonic acid or its esters.
- The reaction proceeds under acidic conditions, leading to the formation of barbituric acid.
- Industrial production methods may involve large-scale synthesis using similar principles.
化学反応の分析
- Barbituric acid undergoes several reactions:
Condensation Reaction: It reacts with aldehydes or ketones to form barbiturates (e.g., phenobarbital).
Oxidation: Barbituric acid can be oxidized to form alloxan, which is used in biochemical research.
Substitution: Halogenation of barbituric acid yields halogenated derivatives.
- Common reagents include alkyl halides, aldehydes, and strong oxidizing agents.
- Major products include various barbiturates used as sedatives, hypnotics, and anticonvulsants.
科学的研究の応用
Medicine: Barbiturates derived from barbituric acid were historically used as sedatives and anesthetics.
Biochemistry: Alloxan, an oxidation product of barbituric acid, is used to induce diabetes in animal models.
Chemistry: Barbituric acid derivatives serve as building blocks for drug development.
類似化合物との比較
- Barbituric acid is unique due to its central role in the synthesis of barbiturates.
- Similar compounds include uracil, which shares a pyrimidine ring, but lacks the barbiturate functionality.
特性
| 116929-32-9 | |
分子式 |
C10H15N3O3 |
分子量 |
225.24 g/mol |
IUPAC名 |
5-ethyl-5-pyrrolidin-1-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H15N3O3/c1-2-10(13-5-3-4-6-13)7(14)11-9(16)12-8(10)15/h2-6H2,1H3,(H2,11,12,14,15,16) |
InChIキー |
NCVXWYAQFKGZCW-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(=O)NC(=O)NC1=O)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




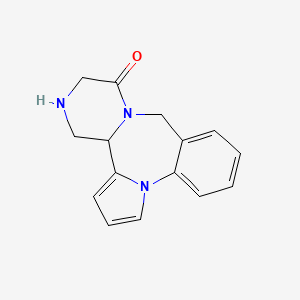

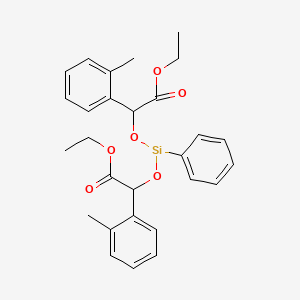
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-(diaminomethylidenehydrazinylidene)methyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B12780227.png)
